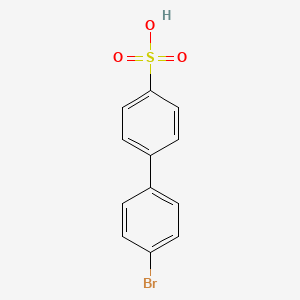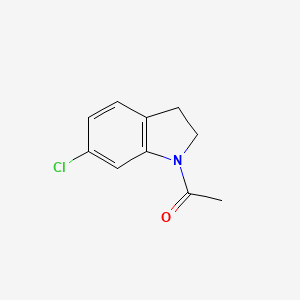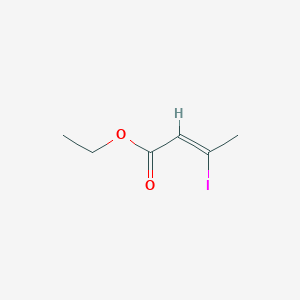
Ethyl (Z)-3-Iodo-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-3-Iodo-2-butenoate is an organic compound characterized by the presence of an iodine atom attached to a butenoate ester. This compound is notable for its geometric isomerism, specifically the (Z)-configuration, where the higher priority substituents are on the same side of the double bond. This configuration can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (Z)-3-Iodo-2-butenoate can be synthesized through various methods. One common approach involves the iodination of ethyl 2-butenoate. This reaction typically requires the presence of an iodine source, such as molecular iodine (I₂), and a suitable catalyst or promoter to facilitate the addition of the iodine atom to the double bond. The reaction conditions often include a solvent like acetic acid and a temperature range that promotes the formation of the (Z)-isomer.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl (Z)-3-Iodo-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted butenoates.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalo compounds.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alkanes or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br₂) in solvents like dichloromethane.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Ethyl 3-hydroxy-2-butenoate or ethyl 3-amino-2-butenoate.
Addition Reactions: Ethyl 3,4-dihalo-2-butenoate.
Oxidation Reactions: Ethyl 3-iodo-2-butenoic acid.
Reduction Reactions: Ethyl 3-iodo-2-butanol or ethyl butanoate.
Scientific Research Applications
Ethyl (Z)-3-Iodo-2-butenoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the preparation of more complex molecules through various chemical transformations.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for bioactive compounds with therapeutic properties.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl (Z)-3-Iodo-2-butenoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the double bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways, influencing chemical and biological processes.
Comparison with Similar Compounds
Ethyl (E)-3-Iodo-2-butenoate: The (E)-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
Ethyl 3-Bromo-2-butenoate: A similar compound with a bromine atom instead of iodine.
Ethyl 3-Chloro-2-butenoate: A related compound with a chlorine atom.
Uniqueness: Ethyl (Z)-3-Iodo-2-butenoate is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions compared to its (E)-isomer and other halogenated analogs. The presence of the iodine atom also imparts distinct chemical properties, such as higher atomic mass and different reactivity patterns, compared to bromine or chlorine analogs.
Properties
CAS No. |
34450-62-9 |
|---|---|
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
ethyl 3-iodobut-2-enoate |
InChI |
InChI=1S/C6H9IO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3 |
InChI Key |
LTFHTHBCTYXEAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)I |
Canonical SMILES |
CCOC(=O)C=C(C)I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



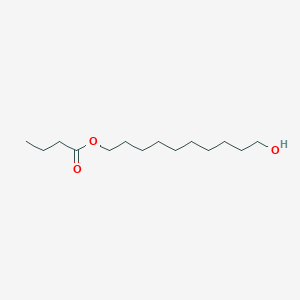
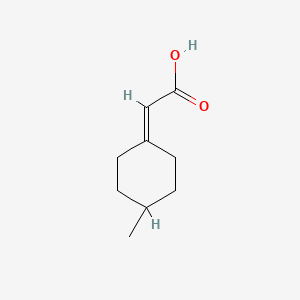
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
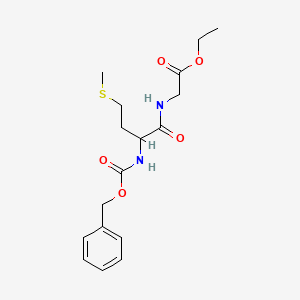
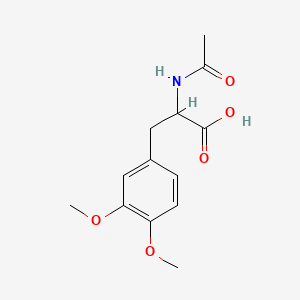
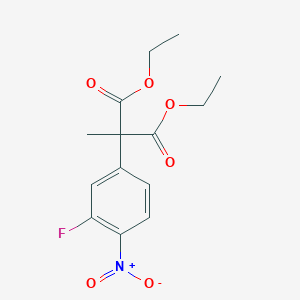
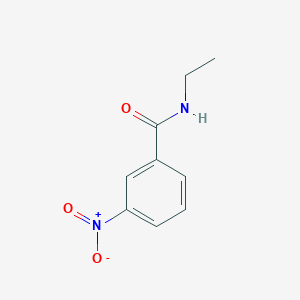
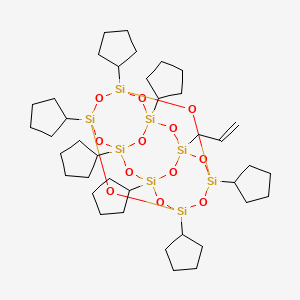
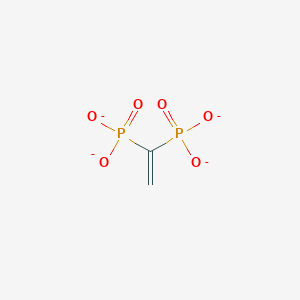
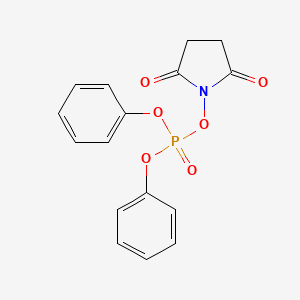
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
